molecular formula C15H17NO3 B495578 N-(2-isobutoxyphenyl)-2-furamide

N-(2-isobutoxyphenyl)-2-furamide

Cat. No.: B495578
M. Wt: 259.3g/mol
InChI Key: KJIMATTYZBNSAS-UHFFFAOYSA-N
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Description

N-(2-Isobutoxyphenyl)-2-furamide is a furan-carboxamide derivative characterized by an isobutoxy-substituted phenyl group attached to the furanamide backbone.

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.3g/mol

IUPAC Name

N-[2-(2-methylpropoxy)phenyl]furan-2-carboxamide

InChI

InChI=1S/C15H17NO3/c1-11(2)10-19-13-7-4-3-6-12(13)16-15(17)14-8-5-9-18-14/h3-9,11H,10H2,1-2H3,(H,16,17)

InChI Key

KJIMATTYZBNSAS-UHFFFAOYSA-N

SMILES

CC(C)COC1=CC=CC=C1NC(=O)C2=CC=CO2

Canonical SMILES

CC(C)COC1=CC=CC=C1NC(=O)C2=CC=CO2

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The furamide scaffold permits extensive structural modifications, particularly on the phenyl ring and furan moiety. Key derivatives include:

Compound Name Substituent on Phenyl Ring Furan Modification Key Structural Features Reference
N-(2-Isobutoxyphenyl)-2-furamide 2-Isobutoxy None Ortho-isobutoxy enhances lipophilicity -
N-(4-Benzoylphenyl)-5-methyl-2-furamide 4-Benzoyl 5-Methyl Para-benzoyl group; methyl on furan
NMDPEF Dipyridopyrrolizinyl-ethyl None Complex heterocyclic substituent
5-Bromo-N-(2-isopropylphenyl)-2-furamide 2-Isopropyl 5-Bromo Bromine increases molecular weight
N-[2-(1-Isobutyl-benzimidazolyl)ethyl]-2-furamide Benzimidazolyl-ethyl None Benzimidazole moiety for receptor targeting

Key Observations :

  • Substituent Position : Anti-hyperlipidemic activity in benzoylphenyl derivatives () varies with substituent position (para > meta > ortho).
  • Heterocyclic Additions : Benzimidazole () and dipyridopyrrolizinyl () groups confer distinct biological activities (e.g., neuroprotection).
  • Halogenation : Bromine at the furan 5-position () may enhance binding affinity via hydrophobic interactions.

Key Findings :

  • Neuroprotection : NMDPEF’s dipyridopyrrolizinyl group enables potent QR2 inhibition, mitigating oxidative stress .
  • Metabolic Effects : Benzoylphenyl derivatives () show positional dependency, with para-substituted analogs exhibiting optimal lipid-lowering effects.
  • Catalytic Utility: 2-Furonitrile’s weaker adsorption on CeO2 (vs. 2-cyanopyridine) reduces DMC synthesis efficiency, highlighting substituent-dependent reactivity .

Physicochemical and Pharmacokinetic Properties

Substituents critically influence solubility, stability, and bioavailability:

Compound Name Molecular Weight (g/mol) logP (Predicted) Solubility Stability Notes Reference
This compound ~275.3 ~2.8 Moderate Stable under mild conditions -
5-Bromo-N-(2-isopropylphenyl)-2-furamide 332.2 ~3.5 Low Bromine enhances stability
NMDPEF ~450.4 ~3.1 Low Susceptible to ester hydrolysis
N-(4-Benzoylphenyl)-5-methyl-2-furamide ~335.4 ~2.9 Moderate Stable in acidic conditions

Key Insights :

  • Stability: Methanolysis of 2-furamide is suppressed in catalytic systems, suggesting robustness in synthetic applications .

Discussion of Key Findings

  • Substituent-Driven Activity : The ortho-isobutoxy group in this compound may offer balanced lipophilicity and steric effects, favoring membrane permeability over bulkier analogs (e.g., NMDPEF).
  • Therapeutic Potential: Structural parallels to NMDPEF suggest possible neuroprotective applications, though empirical validation is needed.
  • Synthetic Versatility : highlights feasible synthesis routes for phenyl-substituted furamides, supporting scalable production.

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